Nepsilon-(1-Carboxymethyl)-L-lysine-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

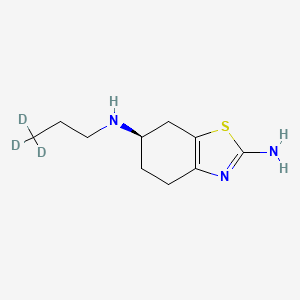

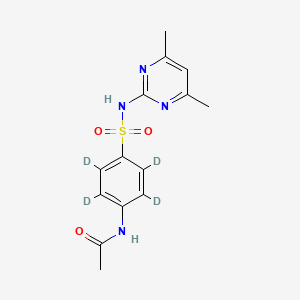

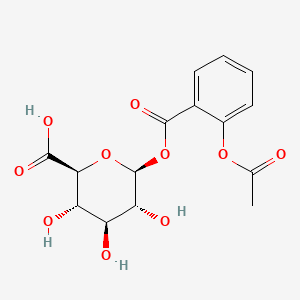

Nepsilon-(1-Carboxymethyl)-L-lysine, also known as CML, is a nonenzymatic chemical modification of lysine residues, which is a result of glycation and oxidation reactions . It is a major immunological epitope detected in the tissue proteins of diabetic patients .

Synthesis Analysis

CML is produced by the oxidative modification of glycated proteins during oxidative stress . It has been observed to be elevated in subjects suffering from a multitude of chronic disease states, and accumulation of these compounds may be related to the pathophysiology of disease progression and aging .Molecular Structure Analysis

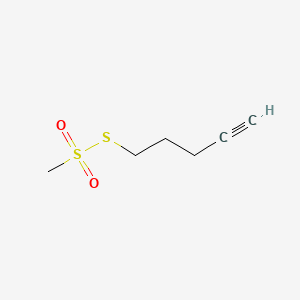

The molecular formula of CML is C8 H16 N2 O4 . The IUPAC name is (2S)-2-amino-6-(carboxymethylamino)hexanoic acid .Chemical Reactions Analysis

CML is a stable compound that is a result of glycation and oxidation reactions . It is used to study the impact of glycation on protein-protein interactions and cellular signaling pathways .Physical And Chemical Properties Analysis

CML has a molecular weight of 204.22 . It is stored at room temperature .科学的研究の応用

Formation Under Alkaline Conditions

Nepsilon-(carboxymethyl)lysine (CML) forms by oxidative cleavage of Amadori products and is notably accelerated under alkaline conditions. This was demonstrated through the incubation of glycated human serum albumin in alkaline environments, leading to CML formation, which has implications for understanding glycation processes in various biological contexts (Nagai et al., 1998).

Role in Aging and Disease

CML and similar compounds, such as Nepsilon-(carboxyethyl)lysine (CEL), accumulate in long-lived tissue proteins with age and are implicated in aging and diseases like diabetes and atherosclerosis. Their formation from reactions with sugars and ascorbate is a key area of study, providing insights into the aging process at the molecular level and the development of age-related diseases (Ahmed et al., 1997).

Involvement in Peritoneal Dialysis

Studies have indicated a relationship between CML, CEL, and vascular cell adhesion molecule-1 in the context of peritoneal dialysis. This relationship is linked to residual renal function and peritoneal glucose prescription, which can inform clinical practices in managing peritoneal dialysis patients (van de Kerkhof et al., 2004).

Application in Polymer Science

Nepsilon-substituted poly(L-lysine) demonstrates potential in creating bio-inspired hybrid fibers, showing applications in materials science. The enzymatic cross-linking of these compounds can lead to new materials with enhanced mechanical strengths, inspired by biological processes (Tonegawa et al., 2004).

Role in Multiple Sclerosis

Research has shown increased AGE and RAGE (receptor for AGE) immunostaining in the hippocampi of multiple sclerosis patients. This finding aligns with similar studies in Alzheimer's disease, suggesting a potential role of CML in the pathogenesis of neurological conditions (Sternberg et al., 2011).

Implications in Type 1 Diabetes

Studies indicate that serum levels of CML are elevated in patients with type 1 diabetes, even at early stages of the disease. This elevation precedes the development of vascular complications, making it a potential biomarker for monitoring the progression of diabetes (Berg et al., 1998).

Diagnostic Marker for Liver Cirrhosis

CML levels in serum are significantly higher in patients with chronic liver diseases and correlate with the stage of liver cirrhosis. This makes it a supplementary diagnostic marker for assessing the severity of liver cirrhosis (Yagmur et al., 2006).

将来の方向性

特性

IUPAC Name |

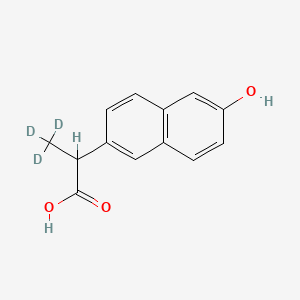

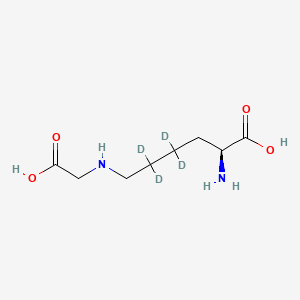

(2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSIDPKKIEIMI-WCEGGVOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669796 |

Source

|

| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nepsilon-(1-Carboxymethyl)-L-lysine-d4 | |

CAS RN |

936233-18-0 |

Source

|

| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。